![molecular formula C13H18O3 B1266875 Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate CAS No. 2901-19-1](/img/structure/B1266875.png)
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate
Overview
Description
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate, also known as ethyl vanillin, is an organic compound commonly used as a flavoring agent in food and beverages. It is a white solid that is soluble in water and ethanol. Ethyl vanillin has a strong, sweet, and creamy aroma, making it a popular choice for many food and beverage applications. In addition to its use as a flavoring agent, ethyl vanillin has also been used in scientific research applications, such as drug development and biochemistry research.
Scientific Research Applications
Neuroprotection in Ischemic Stroke
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate: has been studied for its neuroprotective effects, particularly in the context of ischemic stroke. This compound appears to regulate energy homeostasis and O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic conditions . Enhancing O-GlcNAcylation on mitochondrial proteins contributes to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells .
Mitochondrial Homeostasis
Research indicates that this compound can contribute to mitochondrial homeostasis. It has been shown to improve mitochondrial bioenergy and inhibit the mitochondrial apoptosis pathway, which is critical for cell survival under stress conditions such as oxygen-glucose deprivation .
Cellular Bioenergetics
The compound’s ability to enhance O-GlcNAcylation on mitochondrial proteins also plays a role in cellular bioenergetics. It supports the cellular energy requirements by improving the efficiency of the mitochondrial network, which is essential for the survival of cells and tissues under ischemic-like conditions .
Stress Response in Neuronal Cells
In neuronal cells, Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate has been associated with a better stress response under ischemic-like conditions. By modifying mitochondrial proteins, it strengthens the cells’ ability to withstand oxygen glucose deprivation and reoxygenation stress .
Modulation of Glucose Homeostasis
The compound’s impact on O-GlcNAcylation suggests a broader role in the modulation of glucose homeostasis. This is particularly relevant in the brain, where glucose is the primary energy source, and its regulation is crucial for normal function and response to injury .
Enhancement of Pro-Survival Pathways
The activation of the O-GlcNAc pathway by this compound is considered a potential pro-survival pathway. Acute enhancement of this response may be conducive to the survival of cells and tissues, suggesting applications in protective treatments .
properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-16-12(14)13(2,3)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISVYKNZALCDGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292820 | |
Record name | ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
CAS RN |
2901-19-1 | |
Record name | NSC85713 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.